molecular formula C15H20N2O3 B4077679 1-[2-(4-nitrophenyl)propanoyl]azepane

1-[2-(4-nitrophenyl)propanoyl]azepane

Cat. No. B4077679
M. Wt: 276.33 g/mol
InChI Key: SWSILUNMROCEHX-UHFFFAOYSA-N
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Description

1-[2-(4-nitrophenyl)propanoyl]azepane, commonly known as NPPA, is a chemical compound that has been studied for its potential as a therapeutic agent. NPPA belongs to the class of azepane compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its biological effects by modulating the activity of certain neurotransmitters in the brain. NPPA has been found to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
NPPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. NPPA has also been found to reduce pain perception by modulating the activity of certain ion channels in the nervous system. In addition, NPPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPPA is its wide range of biological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of NPPA is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of NPPA is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on NPPA. One area of interest is the development of new NPPA derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of NPPA as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of NPPA and its effects on various biological systems.
Conclusion
In conclusion, NPPA is a promising compound that has been studied for its potential as a therapeutic agent. It has a wide range of biological activities and has been investigated for its potential as a treatment for various diseases. Further research is needed to fully understand the mechanism of action of NPPA and its effects on various biological systems.

Scientific Research Applications

NPPA has been studied for its potential as a therapeutic agent in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. NPPA has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, NPPA has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(13-6-8-14(9-7-13)17(19)20)15(18)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSILUNMROCEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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